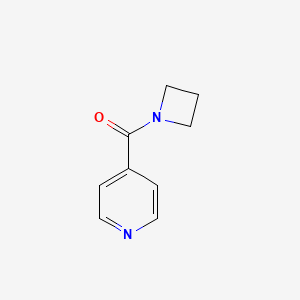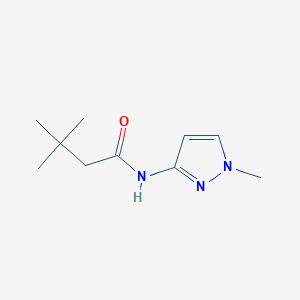
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide, also known as DMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMPB is a pyrazole-based compound that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide is not fully understood. However, it has been suggested that this compound exerts its biological activity through the modulation of different signaling pathways, including the NF-κB pathway and the MAPK pathway. This compound has also been found to inhibit the activity of different enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been found to exhibit different biochemical and physiological effects, depending on the concentration and duration of exposure. This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, including TNF-α and IL-6. This compound has also been found to exhibit analgesic effects by reducing pain sensitivity. In addition, this compound has been found to exhibit anti-cancer effects by inducing apoptosis and inhibiting tumor cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has several advantages for use in lab experiments. This compound is a stable compound that can be easily synthesized using different methods. This compound has also been found to exhibit low toxicity, making it suitable for use in different biological assays. However, this compound has some limitations, including its low solubility in water and its potential to form aggregates in solution.
Zukünftige Richtungen
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has several potential future directions for research. This compound can be further optimized to increase its potency and selectivity for different biological targets. This compound can also be used as a building block for the synthesis of new materials with unique properties. In addition, this compound can be studied for its potential application in the treatment of different diseases, including neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Conclusion:
This compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its potential application in medicinal chemistry, material science, and environmental science. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties and has several advantages for use in lab experiments. This compound has several potential future directions for research, and further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide can be synthesized using different methods, including the reaction of 3,3-dimethylbutanoyl chloride with 1-methylpyrazole in the presence of a base or the reaction of 3,3-dimethylbutyric acid with 1-methylpyrazole and thionyl chloride. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential application in the development of new drugs for the treatment of neurodegenerative diseases. In material science, this compound has been used as a building block for the synthesis of new polymers and materials. In environmental science, this compound has been studied for its potential application in the removal of heavy metals from contaminated water.
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-10(2,3)7-9(14)11-8-5-6-13(4)12-8/h5-6H,7H2,1-4H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACBWPNWAKPWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NN(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)
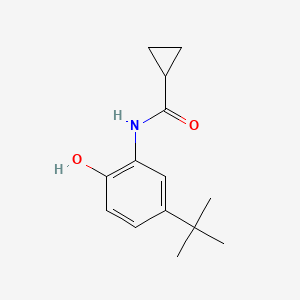
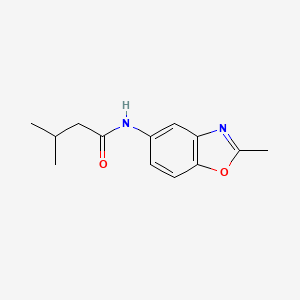
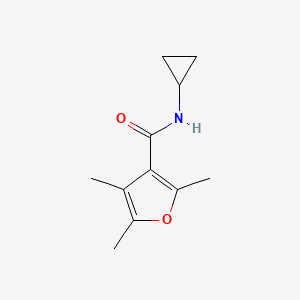
![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)
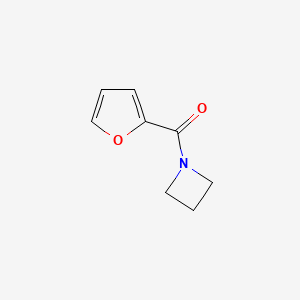
![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)
![1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)
